molecular formula C16H17N3O2 B8485300 N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine CAS No. 1204408-18-3

N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine

货号: B8485300
CAS 编号: 1204408-18-3
分子量: 283.32 g/mol
InChI 键: KVMLMFRXRZLEGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound has been investigated for its potential therapeutic applications, particularly in the field of oncology.

准备方法

The synthesis of AAG-1 involves several steps, starting with the preparation of the furo(2,3-d)pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound

化学反应分析

AAG-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the furo(2,3-d)pyrimidine core.

科学研究应用

AAG-1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, AAG-1 has shown promise as an anti-cancer agent, particularly in the treatment of lung adenocarcinoma . It has been demonstrated to inhibit cell growth and induce apoptosis in cancer cells, making it a valuable compound for cancer research .

作用机制

属性

CAS 编号

1204408-18-3

分子式

C16H17N3O2

分子量

283.32 g/mol

IUPAC 名称

N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3O2/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12/h5-9H,1-4H3

InChI 键

KVMLMFRXRZLEGU-UHFFFAOYSA-N

规范 SMILES

CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC

产品来源

United States

Synthesis routes and methods

Procedure details

To a 50 mL flask was added 5 (91 mg, 0.5 mmol), 6 (77 mg, 0.55 mmol) and 5 mL BuOH. To this solution was added 2 drops of concentrate HCl solution and the mixture was refluxed. TLC indicated the disappearance of starting material 5, the solvent was removed under reduced pressure. To the residue obtained was added silica gel and MeOH and the solvent removed to make a plug. This plug was separated by column chromatography to give 106 g (75%) of AGG1 as a white powder: TLC Rf0.36 (Hexane/EtOAC 3:1); mp 108-109° C.; 1H NMR (DMSO-d6) δ 2.14 (s, 3 H), 2.45 (s, 3 H), 3.43 (s, 3 H), 3.81 (s, 3 H), 4.55 (s, 1 H), 7.04 (d, 2 H, J=2.8 Hz), 7.25 (d, 2 H, J=28 Hz). Anal. (C16H17N3O2) m/z (ESI) 284.1387 [M+1]+.
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
77 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。